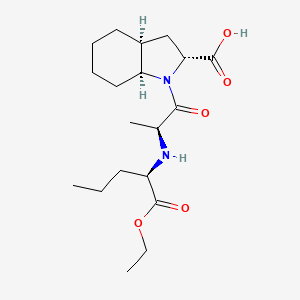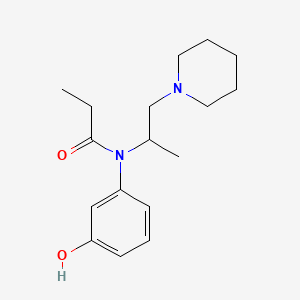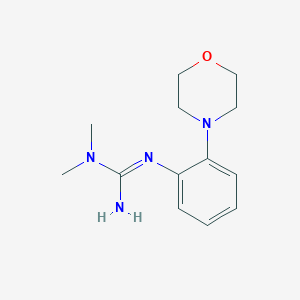
1,1-Dimethyl-2-(2-morpholinophenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-2-(2-morpholinophenyl)guanidine is a chemical compound known for its diverse applications in scientific research and industry It is characterized by the presence of a guanidine group substituted with a morpholine ring and two methyl groups
Méthodes De Préparation
The synthesis of 1,1-dimethyl-2-(2-morpholinophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis provides a straightforward and efficient route to obtain diverse guanidines with yields up to 81%. The reaction conditions are typically mild, making this method suitable for industrial production.
Analyse Des Réactions Chimiques
1,1-Dimethyl-2-(2-morpholinophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1-Dimethyl-2-(2-morpholinophenyl)guanidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: The compound is being developed as a short-acting anti-diabetic insulin secretagogue. It has shown a biphasic insulin-releasing effect in rats, making it a potential candidate for diabetes treatment.
Medicine: Its potential use as an insulin secretagogue highlights its importance in medical research, particularly in the development of new treatments for diabetes.
Industry: The compound’s unique chemical properties make it suitable for various industrial applications, including the synthesis of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1,1-dimethyl-2-(2-morpholinophenyl)guanidine involves its interaction with specific molecular targets and pathways. As an insulin secretagogue, it stimulates the release of insulin from pancreatic beta cells. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed to involve the modulation of ion channels and signaling pathways related to insulin secretion .
Comparaison Avec Des Composés Similaires
1,1-Dimethyl-2-(2-morpholinophenyl)guanidine can be compared with other guanidine derivatives, such as:
N,N’-Disubstituted guanidines: These compounds share a similar guanidine core but differ in their substituents, leading to variations in their chemical properties and applications.
S-Methylisothioureas: These compounds are often used as starting materials for the synthesis of guanidines and have distinct reactivity patterns compared to this compound.
Propriétés
Numéro CAS |
131677-86-6 |
|---|---|
Formule moléculaire |
C13H20N4O |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
1,1-dimethyl-2-(2-morpholin-4-ylphenyl)guanidine |
InChI |
InChI=1S/C13H20N4O/c1-16(2)13(14)15-11-5-3-4-6-12(11)17-7-9-18-10-8-17/h3-6H,7-10H2,1-2H3,(H2,14,15) |
Clé InChI |
YIMGGHGOVMBIJO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=NC1=CC=CC=C1N2CCOCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


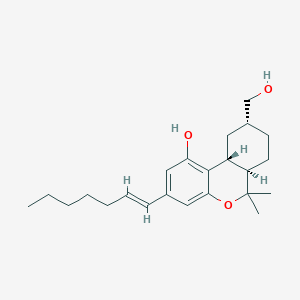
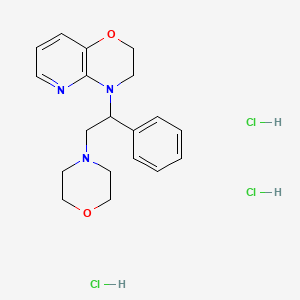
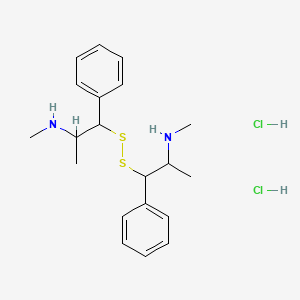
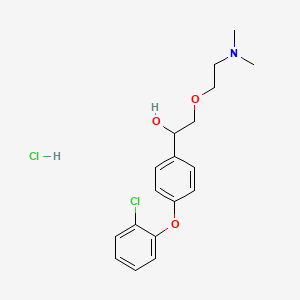
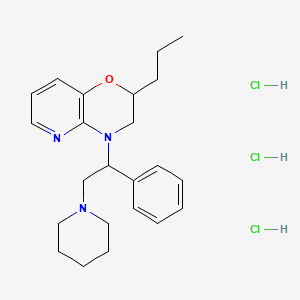
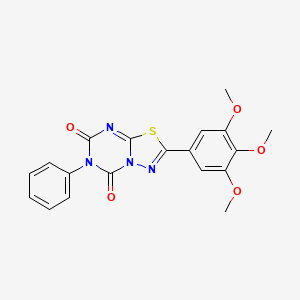



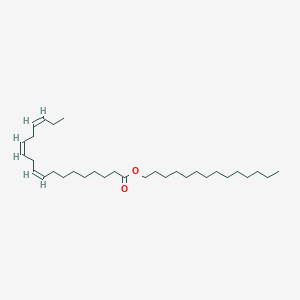
![calcium;[(Z)-1-chlorobutylideneamino] N,N-diethylcarbamate;dichloride](/img/structure/B12754554.png)
